molecular formula C13H12N8O3 B5954698 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B5954698
M. Wt: 328.29 g/mol
InChI Key: WULRYOOPUCLTAW-GIDUJCDVSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a hydrazide group

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting appropriate precursors under specific conditions.

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Condensation reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with a hydrazide derivative to form the target compound.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(2-hydroxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of oxadiazole rings, but differ in their specific functional groups and overall structure

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O3/c1-7-10(16-20-21(7)12-11(14)18-24-19-12)13(23)17-15-6-8-4-2-3-5-9(8)22/h2-6,22H,1H3,(H2,14,18)(H,17,23)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULRYOOPUCLTAW-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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